4-(5-恶唑基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

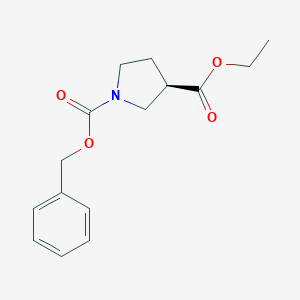

Ethyl 4-(5-Oxazolyl)benzoate and its derivatives are synthesized through various chemical pathways. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and its structure confirmed by IR, 1H, and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013). Another study focused on the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, identifying important functional groups contributing to anti-PAR4 activity (Chen et al., 2008).

Molecular Structure Analysis

The crystal structure and molecular modeling of ethyl 4-(2-benzylhexyloxy)benzoate, among others, reveal insights into its molecular conformation and stacking behavior, influenced by the length of alkyl chains (Lai et al., 2007). X-ray diffraction is a common method for determining these structures, providing detailed insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

The reactivity of ethyl 4-(5-Oxazolyl)benzoate with various reagents under different conditions can lead to a range of products. For instance, direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, allyl-, and alkyl halides has been documented, showing the compound's versatility in synthetic chemistry (Verrier et al., 2009).

Physical Properties Analysis

Studies on ethyl 4-(5-Oxazolyl)benzoate derivatives have explored their physical properties, including mesomorphic behaviors, which vary based on the lengths of alkyl chains. These properties are crucial for understanding the material's potential applications in liquid crystal technology and other fields (Dai et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 4-(5-Oxazolyl)benzoate, such as its reactivity, stability, and interactions with other molecules, are fundamental aspects of its study. FT-IR, FT-Raman spectroscopy, and molecular docking studies, for instance, have been utilized to analyze the vibrational spectra of the compound and its derivatives, offering insights into their stability and potential biological activity (El-Azab et al., 2016).

科学研究应用

闪烁材料

4-(5-恶唑基)苯甲酸乙酯在塑料闪烁体的开发中进行了探索,塑料闪烁体是在暴露于电离辐射时表现出发光性的材料。Salimgareeva 和 Kolesov (2005) 的研究强调了它在用作发光染料时在创造高效、稳定的闪烁材料方面的潜力。他们的研究表明,将 4-(5-恶唑基)苯甲酸乙酯掺入聚甲基丙烯酸甲酯基闪烁体中可以提高这些材料的闪烁效率、光学透明度和对热、光和辐射损伤的稳定性 (Salimgareeva & Kolesov, 2005)。

抗氧化能力测定

在抗氧化研究领域,4-(5-恶唑基)苯甲酸乙酯在测定抗氧化能力的测定中发挥作用。Ilyasov 等人 (2020) 综述了 ABTS/PP 脱色测定法,这是一种评估抗氧化能力的普遍方法。他们讨论了涉及抗氧化剂和 4-(5-恶唑基)苯甲酸乙酯的反应途径的机制,强调了这些相互作用的特异性和比较抗氧化活性的潜在偏差。该综述表明,有必要进一步研究偶联反应的程度和氧化产物的相关性,以了解这些测定法测量的总抗氧化能力 (Ilyasov 等人,2020)。

材料科学

该化合物的应用延伸到材料科学,特别是在透明质酸酯化中产生半合成可吸收材料。Campoccia 等人 (1998) 考察了用 4-(5-恶唑基)苯甲酸乙酯酯化的透明质酸衍生物的生物相容性和广泛的临床应用。他们的综述强调了改性聚合物在各种医学应用中的潜力,因为它改变了其物理化学和生物学特性,突出了酯化类型和程度对这些特性的重要性 (Campoccia 等人,1998)。

腐蚀抑制

对 4-(5-恶唑基)苯甲酸乙酯的研究还包括其作为缓蚀剂的用途。沃克 (1976) 综述了其在各种环境中保护铜和黄铜免受腐蚀的有效性。该研究表明,4-(5-恶唑基)苯甲酸乙酯与其他有机化合物一起,可以作为重要的缓蚀剂,在腐蚀性大气和水溶液中提供保护 (Walker,1976)。

安全和危害

The safety data sheet for Ethyl 4-(5-Oxazolyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . The compound should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

未来方向

While there is limited information on Ethyl 4-(5-Oxazolyl)benzoate, related compounds such as benzoxazole derivatives have shown promising biological activities . These compounds have been found to have antimicrobial, anti-inflammatory, and anticancer activities . Therefore, Ethyl 4-(5-Oxazolyl)benzoate and related compounds may have potential for future research and development in medicinal chemistry.

属性

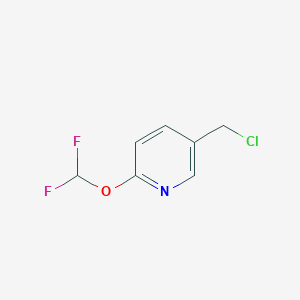

IUPAC Name |

ethyl 4-(1,3-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCXVEGHRQNRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261268-94-3 |

Source

|

| Record name | Benzoic acid, 4-(5-oxazolyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B58724.png)

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)